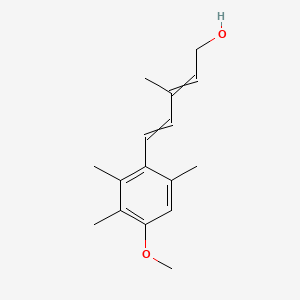

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as 4-Methoxy-2,3,6-trimethylphenol , is a chemical with the molecular formula C10H14O2 . It has a molecular weight of 166.217 Da .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl-phosphoniumbromide with 3-formyl-crotonic acid butyl ester in the presence of a mild inorganic base . Sodium carbonate was added to the mixture followed by gradual addition of 3-formyl crotonic acid butyl ester at room temperature .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H14O2/c1-6-7(2)9(11)5-10(12-4)8(6)3/h5,11H,1-4H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 166.217 Da and a molecular formula of C10H14O2 .Applications De Recherche Scientifique

Synthesis and Characterization

- Researchers have synthesized various unsymmetrical mono-carbonyl curcuminoids, closely related to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol, using spectroscopic techniques and quantum chemical insights. These studies contribute to understanding the geometric parameters, nonlinear optical properties, natural bond orbitals, and frontier molecular orbitals of these compounds (Khalid et al., 2020).

Regio-Controlled Synthesis

- Regio-controlled synthesis techniques have been developed for related compounds, involving reactions with β-dicarbonyl compounds and titanium tetrachloride. This approach is significant for the controlled synthesis of substituted phenols and methyl salicylates, relevant to the broader chemical family of this compound (Chan & Brownbridge, 1981).

Stereocontrolled Synthesis

- Stereocontrolled synthesis methods have been explored for the production of analogs of this compound. These methods focus on retaining the configuration of C=C bonds in conjugated aryl diene systems, which is crucial for maintaining specific chemical properties (Grigorieva et al., 2010).

Antioxidant Properties and Corrosion Inhibition

- Derivatives of similar compounds have been investigated for their antioxidant properties and potential as corrosion inhibitors. These studies have revealed that methoxylated analogs demonstrate notable antioxidant activity and suggest the potential for these compounds in corrosion protection applications (Momin et al., 2016).

Nonlinear Optical Parameters

- Bis-chalcone derivatives, closely related to the compound , have been synthesized and examined for their nonlinear optical properties. This research provides insights into the potential applications of these compounds in optical limiting materials, influenced by two-photon absorption phenomena (Shettigar et al., 2006).

Anti-Inflammatory Components

- Studies have identified compounds similar to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol with potent anti-inflammatory properties. These findings underscore the potential medicinal applications of these compounds in treating inflammation-related conditions (Chen et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds like acitretin target specific receptors in the skin, such as retinoid receptors rxr and rar . These receptors play a crucial role in normalizing the growth cycle of skin cells .

Mode of Action

It is believed to work similarly to acitretin, which interacts with its targets (retinoid receptors) and helps normalize the growth cycle of skin cells .

Biochemical Pathways

Compounds like acitretin, which have a similar structure, are known to affect the growth cycle of skin cells .

Result of Action

Similar compounds like acitretin are known to inhibit excessive cell growth and keratinisation (a process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis .

Propriétés

IUPAC Name |

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAESCFRMRPPDGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695745 |

Source

|

| Record name | 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167637-42-5 |

Source

|

| Record name | 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)

![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)